
(E)-3-(2-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one
Overview
Description
(E)-3-(2-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one, also known as MNPP, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields.
Scientific Research Applications
Mechanism of β-O-4 Bond Cleavage in Lignin Model Compounds
T. Yokoyama's study on the acidolysis of lignin model compounds highlights the significance of methoxy and nitro functional groups in understanding lignin's chemical behavior. The research provides insights into the mechanism of bond cleavage, which is crucial for developing environmentally friendly methods for lignin degradation and utilization (Yokoyama, 2015).
Photosensitive Protecting Groups
Amit, Zehavi, and Patchornik's review on photosensitive protecting groups, including the nitrophenyl group, outlines their potential in synthetic chemistry. Such groups are pivotal for controlling reaction pathways, offering a strategic advantage in the synthesis of complex molecules (Amit et al., 1974).
Atmospheric Reactivity of Nitrophenols
The review by Harrison et al. on the atmospheric occurrence and reactivity of nitrophenols, compounds related to the nitrophenyl group, discusses their sources, analytical detection methods, and environmental impact. Understanding these aspects is essential for assessing the atmospheric fate of nitrophenols derived from combustion and industrial processes (Harrison et al., 2005).
Antioxidant Activity of Vitamin Derivatives
Research on the antioxidant activities of vitamin E and C derivatives in various systems, as reviewed by Liu, provides a foundation for developing new antioxidants that could include functional groups similar to those in the target compound. These studies are crucial for designing compounds with enhanced stability and efficiency for pharmaceutical and cosmetic applications (Liu, 1995).
Osthole: Pharmacological Properties
The review on osthole by Zhang et al. covers its broad spectrum of biological and pharmacological properties, offering insights into the potential therapeutic applications of compounds with similar functionalities. Osthole's mechanisms of action suggest a roadmap for exploring the health benefits of structurally related compounds (Zhang et al., 2015).
properties
IUPAC Name |
(E)-3-(2-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-21-16-8-3-2-5-12(16)9-10-15(18)13-6-4-7-14(11-13)17(19)20/h2-11H,1H3/b10-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITMOHYMUMTQBM-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




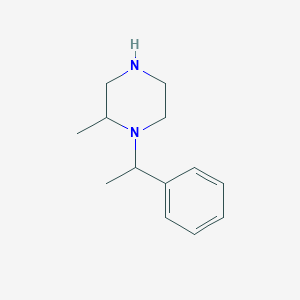
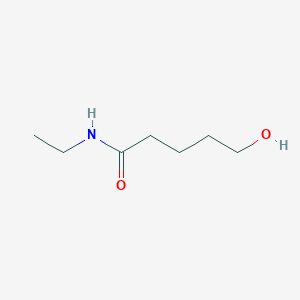
![2-[4-(3-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B3092270.png)
![2-[4-(4-Bromophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B3092276.png)
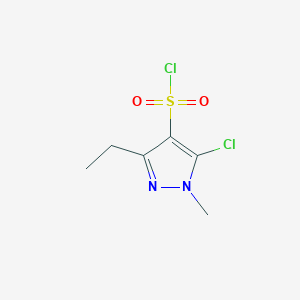
![2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B3092296.png)
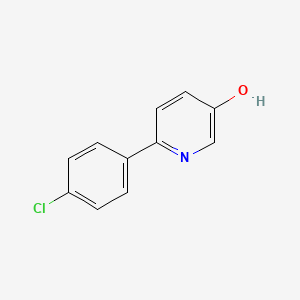
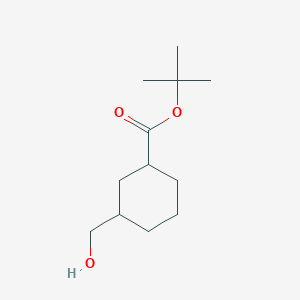

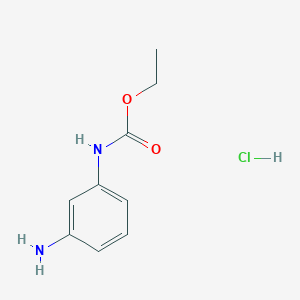

![tert-Butyl 5-(benzyloxy)-1-(chloromethyl)-1H-benzo[e]indole-3(2H)-carboxylate](/img/structure/B3092339.png)
![tert-Butyl 1-(chloromethyl)-5-hydroxy-1H-benzo[e]indole-3(2H)-carboxylate](/img/structure/B3092344.png)